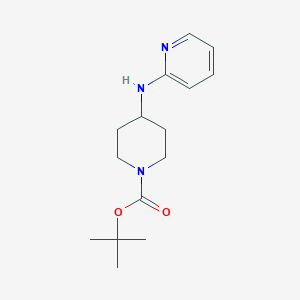

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol

Métodos De Preparación

The synthesis of tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 1-tert-Butyloxycarbonyl-4-(aminomethyl)piperidine with 2-fluoropyridine. The reaction is typically carried out by heating the mixture to reflux for several hours, followed by concentration and stirring of the crude product in n-pentane to afford the desired compound as a white solid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Análisis De Reacciones Químicas

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of novel organic compounds, including amides, sulphonamides, and Mannich bases.

Biology: The compound is used in the development of biologically active molecules, such as intermediates for small molecule anticancer drugs targeting the PI3K/AKT/mTOR pathway.

Medicine: It is crucial in the synthesis of drugs like crizotinib and Vandetanib, which are used for cancer treatment.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it targets the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the proliferation of cancer cells.

Comparación Con Compuestos Similares

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate can be compared with similar compounds such as:

- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique pyridin-2-ylamino group in this compound contributes to its distinct properties and makes it particularly valuable in research and drug development.

Actividad Biológica

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate (CAS No. 301226-83-5) is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring substituted with a pyridin-2-ylamino group and a tert-butyl carboxylate moiety, contributing to its biological activity. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings.

- Molecular Formula : C16H25N3O2

- Molecular Weight : 291.39 g/mol

- Structure : The compound features a piperidine backbone, which is known for its versatility in drug design.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 1-tert-Butyloxycarbonyl-4-(aminomethyl)piperidine and 2-fluoropyridine.

- Reaction Conditions : The reaction is conducted by heating the mixture to reflux for several hours, followed by purification steps to isolate the desired product as a white solid.

Anticancer Properties

Research indicates that this compound plays a crucial role as an intermediate in the synthesis of anticancer drugs targeting the PI3K/AKT/mTOR pathway. This pathway is vital for cell growth and survival, making it a significant target in cancer therapy.

| Compound | Activity | Reference |

|---|---|---|

| Crizotinib | Inhibitor of ALK and ROS1 | |

| Vandetanib | Inhibitor of VEGFR and EGFR |

The compound's biological activity is attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been shown to inhibit key signaling pathways that promote tumor growth and metastasis.

Case Studies

-

Study on Antitumor Activity :

- Objective : To evaluate the efficacy of this compound derivatives in inhibiting cancer cell proliferation.

- Methodology : Various derivatives were synthesized and tested against human cancer cell lines.

- Results : Some derivatives exhibited IC50 values comparable to established anticancer drugs, indicating potent antitumor activity .

- Pharmacokinetic Profile :

Propiedades

IUPAC Name |

tert-butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-7-12(8-11-18)17-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXSQCMINSKVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.